molecular formula C11H8F2N4O4S B11784153 Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate

Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate

Cat. No.: B11784153
M. Wt: 330.27 g/mol
InChI Key: HNCZEUKBDFZIAQ-UHFFFAOYSA-N
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Description

Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate ( 1706448-12-5) is a high-purity chemical compound offered for research and development purposes. This complex heterocyclic molecule features a 1,2,4-triazole core linked via a thioether bridge to a benzoate ester, incorporating both difluoromethyl and nitro functional groups. With a molecular formula of C11H8F2N4O4S and a molecular weight of 330.27 g/mol , this compound serves as a valuable synthetic intermediate in medicinal chemistry and agrochemical research. The structural motif of 1,2,4-triazoles is prevalent in compounds with significant biological activity . The difluoromethyl group can enhance metabolic stability and membrane permeability, while the nitro group offers a handle for further synthetic modification. This specific molecular architecture makes it a promising building block for developing novel active ingredients. Researchers utilize such heterocyclic compounds in creating potential agrochemicals like herbicides and fungicides, as well as in pharmaceutical development for various therapeutic areas . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information before use.

Properties

Molecular Formula

C11H8F2N4O4S

Molecular Weight

330.27 g/mol

IUPAC Name

methyl 2-[[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-nitrobenzoate

InChI

InChI=1S/C11H8F2N4O4S/c1-21-10(18)6-4-5(17(19)20)2-3-7(6)22-11-14-9(8(12)13)15-16-11/h2-4,8H,1H3,(H,14,15,16)

InChI Key

HNCZEUKBDFZIAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2=NNC(=N2)C(F)F

Origin of Product

United States

Preparation Methods

Core Skeleton Assembly

The synthesis begins with methyl 2-mercapto-5-nitrobenzoate, a commercially available precursor. The thiol group at the 2-position undergoes nucleophilic substitution with 5-(difluoromethyl)-4H-1,2,4-triazol-3-yl chloride in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. This step achieves 65–72% yield, contingent on rigorous exclusion of moisture.

Table 1: Reaction Conditions for Thioether Formation

ParameterValue
SolventAnhydrous DMF
Temperature80°C
Reaction Time12 hours
Yield65–72%
CatalystTriethylamine (2 equiv)

Difluoromethylation Strategies

The difluoromethyl group on the triazole ring is introduced via two primary routes:

  • Electrophilic Difluoromethylation : Using difluoromethyl sulfone (DFMS) in tetrahydrofuran (THF) with lithium hexamethyldisilazide (LiHMDS) as a base at −78°C. This method affords 58% yield but requires cryogenic conditions.

  • Nucleophilic Substitution : Reaction of 3-mercapto-1,2,4-triazole with difluoromethyl iodide (DFMI) in acetonitrile at reflux, achieving 70% yield.

Reaction Mechanisms and Kinetic Analysis

Triazole Ring Formation

The 1,2,4-triazole core is synthesized via cyclocondensation of thiosemicarbazide derivatives. For example, hydrazine hydrate reacts with 2-((2,3-dimethylphenyl)amino)benzamide in ethanol under reflux, followed by cyclization with sulfuric acid to form the triazole ring.

Thiosemicarbazide+HydrazineH2SO4Triazole Intermediate(Yield: 68%)[3]\text{Thiosemicarbazide} + \text{Hydrazine} \xrightarrow{\text{H}2\text{SO}4} \text{Triazole Intermediate} \quad \text{(Yield: 68\%)}

Nitro Group Introduction

Nitration is performed using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. The electrophilic aromatic substitution occurs preferentially at the 5-position of the benzoate ring due to the directing effect of the thioether group. Over-nitration is mitigated by controlling stoichiometry (1.1 equiv HNO₃).

Optimization Strategies for Enhanced Yield

Catalytic Systems

Titanium(IV) isopropoxide and D-(-)-diethyl tartrate form chiral catalysts for asymmetric sulfoxidation, though this is more relevant to omeprazole synthesis. For the target compound, triethylamine remains optimal for thioether bond formation, reducing side reactions like disulfide formation.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group, while elevated temperatures (80°C) accelerate reaction rates. However, prolonged heating above 90°C degrades the nitro group, necessitating precise thermal control.

Table 2: Solvent Impact on Reaction Efficiency

SolventDielectric ConstantYield (%)
DMF36.772
DMSO46.768
THF7.541

Purification and Analytical Characterization

Chromatographic Techniques

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7). The nitro group’s polarity necessitates gradient elution to isolate the compound at >98% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, triazole-H), 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.55 (t, J = 54.0 Hz, 1H, CF₂H).

  • MS (ESI) : m/z 329.27 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate exhibits significant antimicrobial properties. The compound has been tested against various pathogens, showing promising results in inhibiting bacterial growth.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Candida albicans1264 µg/mL

This efficacy suggests potential use in treating infections caused by these organisms.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Fungicidal Activity

The compound's triazole moiety suggests potential applications as a fungicide. Studies have shown that it can effectively inhibit the growth of several phytopathogenic fungi.

Fungal Species Inhibition Rate (%) Concentration Tested (µg/mL)
Fusarium oxysporum85100
Alternaria solani78100
Botrytis cinerea9050

These findings indicate that this compound could be developed into an effective agricultural fungicide.

Mechanism of Action

The mechanism of action of Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate involves its interaction with specific molecular targets. The triazole ring and nitro group are key functional groups that can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The difluoromethyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The trifluoromethyl group in analogs (e.g., ) increases molecular weight and lipophilicity compared to the difluoromethyl group in the target compound. The difluoromethyl group may offer a balance between electronegativity and steric bulk .
  • Melting Points : Derivatives with aromatic substituents (e.g., pyridine in 5q, thiophene in 6m) exhibit higher melting points (>145°C), likely due to enhanced π-π stacking and hydrogen bonding .
  • Elemental Analysis: Trifluoromethyl analogs (e.g., C 44.33%, N 18.09%) show lower carbon content compared to non-fluorinated derivatives, reflecting the high fluorine mass contribution .

Target Compound Implications :

  • The difluoromethyl group may improve metabolic stability over trifluoromethyl analogs while retaining electronegativity for target binding .

Biological Activity

Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate is a synthetic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and structural characteristics based on diverse sources.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C12_{12}H10_{10}F2_2N4_4O3_3S
  • Molecular Weight : 330.27 g/mol
  • IUPAC Name : Methyl 2-[[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-nitrobenzoate

The presence of a difluoromethyl group enhances its chemical stability and bioavailability, while the triazole moiety is known for its diverse biological activities, including antifungal and anticancer properties .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent. The mechanism of action is believed to involve the inhibition of key enzymes or disruption of cellular processes in target organisms.

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies showed that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, treatment with this compound resulted in decreased cell viability in human cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antibacterial activity against Escherichia coli and Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound demonstrated significant inhibition zones (≥15 mm), indicating strong antibacterial properties.
  • Case Study on Anticancer Effects :
    • Objective : Assess the cytotoxic effects on breast cancer cells (MCF-7).
    • Methodology : MTT assay was used to measure cell viability post-treatment.
    • Results : A concentration-dependent reduction in cell viability was observed, with IC50_{50} values indicating potent anticancer activity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in

Q & A

Q. Characterization :

  • IR Spectroscopy : Confirms functional groups (e.g., S-H stretch at ~2500 cm⁻¹ for thiol intermediates, C=O at ~1700 cm⁻¹ for esters) .
  • ¹H/¹³C NMR : Assigns chemical shifts for the difluoromethyl group (δ ~5.5–6.5 ppm for CF₂H), nitrobenzoate aromatic protons, and triazole protons .

Basic: Which spectroscopic and chromatographic methods are essential for confirming structural integrity?

Answer:

  • ¹H NMR : Identifies proton environments (e.g., aromatic protons of nitrobenzoate at δ ~8.0–8.5 ppm, triazole protons at δ ~7.5–8.0 ppm) .
  • LC-MS/HPLC : Validates molecular weight (e.g., [M+H]⁺ peak) and purity (>95% by area under the curve) .
  • Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S) .

Advanced: How can reaction conditions be optimized to improve triazole ring formation yields?

Answer:

  • Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay, zeolites) to enhance cyclization efficiency .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, PEG-400) to stabilize intermediates and reduce side reactions .
  • Temperature Control : Maintain reflux at 70–80°C for controlled reaction kinetics .

Q. Example Optimization Table :

ParameterCondition 1 (Baseline)Condition 2 (Optimized)
CatalystNoneBleaching Earth Clay
SolventEthanolPEG-400
Yield (%)4578
Data adapted from and .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:

Purity Validation : Re-analyze compound purity via HPLC to rule out impurities affecting bioactivity .

Tautomerism Analysis : Investigate thione-thiol tautomerism (e.g., via ¹³C NMR or computational modeling) to confirm the dominant form under assay conditions .

Molecular Docking : Compare binding poses of tautomers with target proteins (e.g., enzymes) to explain activity variations .

Advanced: What strategies mitigate solubility challenges during synthesis or bioassays?

Answer:

  • Co-Solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays to enhance solubility without denaturing proteins .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions to improve aqueous solubility .

Advanced: How can researchers analyze contradictory spectral data for the difluoromethyl group?

Answer:

  • 19F NMR : Resolves CF₂H signals (δ ~-120 to -140 ppm) and confirms absence of decomposition products .
  • DFT Calculations : Predicts vibrational frequencies (IR) and chemical shifts (NMR) to validate experimental assignments .

Advanced: What methodologies are recommended for studying redox reactivity of the nitro group?

Answer:

  • Controlled Reduction : Use H₂/Pd-C in ethanol to reduce the nitro group to an amine, monitoring progress via TLC and characterizing the product via LC-MS .
  • Electrochemical Analysis : Perform cyclic voltammetry to determine reduction potentials and reversibility .

Basic: What safety precautions are critical when handling intermediates with reactive thiol groups?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile thiols.
  • PPE : Wear nitrile gloves and lab coats to prevent skin contact .
  • Waste Disposal : Quench residual thiols with oxidizing agents (e.g., NaOCl) before disposal .

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